molecular formula C9H17NO B13177701 1-(2-Aminocycloheptyl)ethan-1-one

1-(2-Aminocycloheptyl)ethan-1-one

Cat. No.: B13177701
M. Wt: 155.24 g/mol
InChI Key: XUFPETZCUPGJTI-UHFFFAOYSA-N
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Description

1-(2-Aminocycloheptyl)ethan-1-one is an organic compound with the molecular formula C9H17NO It features a cycloheptyl ring substituted with an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminocycloheptyl)ethan-1-one typically involves the reaction of cycloheptanone with ammonia or an amine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cycloheptanone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Industrial Production Methods: Industrial production of this compound may involve similar reductive amination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocycloheptyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptanol derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Mechanism of Action

The mechanism of action of 1-(2-Aminocycloheptyl)ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminocycloheptyl)ethan-1-one is unique due to its seven-membered ring, which imparts distinct steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocycloheptyl)ethanone

InChI

InChI=1S/C9H17NO/c1-7(11)8-5-3-2-4-6-9(8)10/h8-9H,2-6,10H2,1H3

InChI Key

XUFPETZCUPGJTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCCC1N

Origin of Product

United States

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